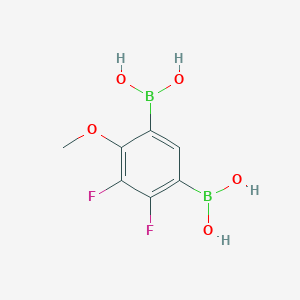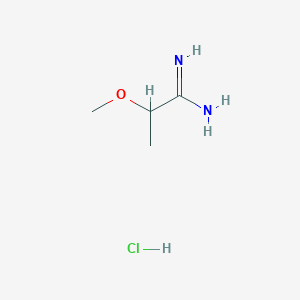
2,3-Difluoro-4-methoxy-1,5-phenylenediboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Difluoro-4-methoxy-1,5-phenylenediboronic acid is a chemical compound with the molecular formula C7H8B2F2O5 . It has a molecular weight of 231.76 . This compound is often stored in refrigerated conditions .
Molecular Structure Analysis
The InChI code for 2,3-Difluoro-4-methoxy-1,5-phenylenediboronic acid is1S/C7H8B2F2O5/c1-16-7-4 (9 (14)15)2-3 (8 (12)13)5 (10)6 (7)11/h2,12-15H,1H3 . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
The physical and chemical properties of 2,3-Difluoro-4-methoxy-1,5-phenylenediboronic acid include a molecular weight of 231.76 . The compound is typically stored in refrigerated conditions to maintain its stability .Applications De Recherche Scientifique
Structural and Energetic Landscape
The research on fluorinated 1,4-phenylenediboronic acids, including 2,3-difluoro-1,4-phenylenediboronic acid, highlights their unique structural and energetic landscapes due to fluorine substitution. X-ray crystallographic and computational studies reveal how fluorine affects crystal organization, particularly in the presence of strong hydrogen bonds. This modification influences the supramolecular network, impacting the number and stabilization energy of water molecules in the crystal lattice. These findings are pivotal for designing materials with tailored properties for various scientific applications, from catalysis to material science (Durka et al., 2012).
Fluorescence Sensing Applications
The synthesis and application of fluorinated compounds related to 2,3-difluoro-4-methoxy-1,5-phenylenediboronic acid demonstrate their potential in developing sensitive fluorescence probes. For instance, compounds like 2-(3,5,6-trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole show remarkable sensitivity and selectivity in sensing magnesium and zinc cations, highlighting the role of fluorophenol moieties in enhancing probe performance. This research opens avenues for creating advanced sensors for biomedical and environmental monitoring purposes (Tanaka et al., 2001).
Synthesis of Fluorinated Compounds
The research on the synthesis of related fluorinated compounds, such as the creation of fluorinated methoxy arenes through direct fluorodecarboxylation, showcases innovative methods for introducing fluorine into organic molecules. These techniques enable the production of previously inaccessible fluoromethyl ethers, broadening the scope of fluorinated compounds for pharmaceuticals, agrochemicals, and material science. The development of such methods underscores the importance of 2,3-difluoro-4-methoxy-1,5-phenylenediboronic acid and its derivatives in synthesizing fluorinated molecules with desired properties (Leung & Sammis, 2015).
Safety And Hazards
Propriétés
IUPAC Name |
(5-borono-2,3-difluoro-4-methoxyphenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8B2F2O5/c1-16-7-4(9(14)15)2-3(8(12)13)5(10)6(7)11/h2,12-15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNBRIPUELWMWKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1OC)F)F)B(O)O)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8B2F2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Difluoro-4-methoxy-1,5-phenylenediboronic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide](/img/structure/B2744757.png)
![N-(4-acetamidophenyl)-2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetamide](/img/structure/B2744760.png)
![Ethyl 4-((3,4-difluorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate](/img/structure/B2744761.png)
![N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2744762.png)






![1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-ol](/img/structure/B2744774.png)
![3-[(4-fluorophenyl)sulfonyl-methylamino]-N-(2-hydroxyethyl)-2,4-dimethylbenzenesulfonamide](/img/structure/B2744775.png)
![Ethyl 5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2744777.png)
![6-chloro-1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-3-morpholino-2(1H)-quinoxalinone](/img/structure/B2744779.png)